![molecular formula C19H14N6O B2959689 5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1385323-88-5](/img/structure/B2959689.png)
5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One versatile approach involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions. This yields the desired cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular structure consists of a pyridine ring with cyano and phenylpyrazole substituents. The cyano groups play a crucial role in its reactivity and biological activity .
Chemical Reactions Analysis
The active hydrogen on the C-2 position of this compound can participate in various condensation and substitution reactions. Additionally, the cyanoacetamide moiety can react with common bidentate reagents to form diverse heterocyclic compounds .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies Research has been conducted on the synthesis of related compounds through three-component reactions, and their structural characterization using techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods have supported these findings, with a particular focus on non-linear optical (NLO) properties and molecular docking analyses. Notably, some studies have demonstrated the potential of these compounds in inhibiting tubulin polymerization, suggesting anticancer activity through interactions with the colchicine binding site of tubulin (Jayarajan et al., 2019).
Neuroinflammation Imaging One specific derivative, [11C]CPPC, has been identified as a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound offers a noninvasive tool for imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The ability to noninvasively measure microglial activity could significantly advance the study of neuroinflammation, underlying many of these conditions (Horti et al., 2019).
Antimicrobial and Anticancer Properties Another area of interest is the synthesis of novel pyrazolopyrimidines derivatives, demonstrating promising antimicrobial and anti-5-lipoxygenase activities. These derivatives have been synthesized via condensation reactions, showcasing the compound's versatility in creating substances with potential biological applications (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
5-cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-13-14(9-20)7-8-17(23-13)19(26)24-18(10-21)15-11-22-25(12-15)16-5-3-2-4-6-16/h2-8,11-12,18H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGBLNHPGWFCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

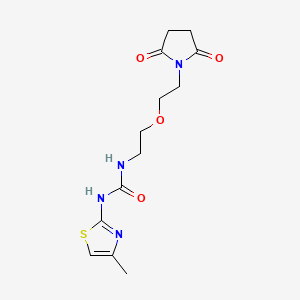
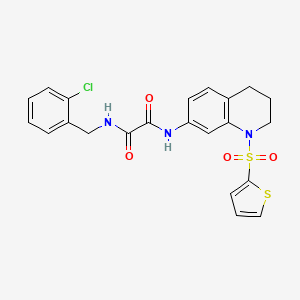
![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)
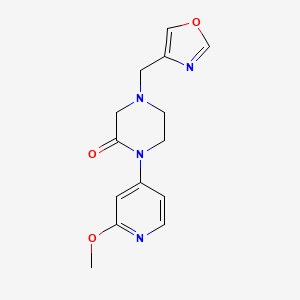
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2959614.png)
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)
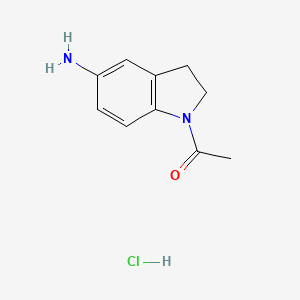
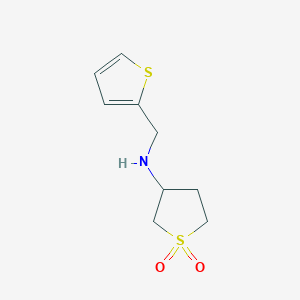

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2959623.png)


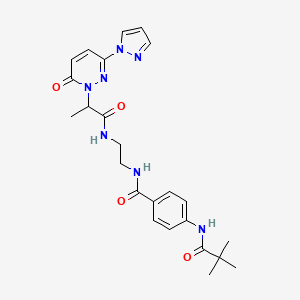
![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)